

Protocol for Measuring Homosalate Concentration in Human Breast Milk

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Compound of Interest

Compound Name: Homosalate

Cat. No.: B1673399

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Application Note

Introduction

Homosalate is an organic compound widely used as a UV filter in sunscreens and other personal care products to absorb ultraviolet (UVB) radiation.[1] Due to its lipophilic nature, there are concerns about its potential to bioaccumulate and be excreted in human breast milk, leading to infant exposure. Several studies have confirmed the presence of **homosalate** and other UV filters in human milk samples.[2][3] This document provides a detailed protocol for the quantitative analysis of **homosalate** in human breast milk, intended for researchers, scientists, and professionals in drug development. The described methodology is a synthesis of established techniques for the analysis of organic contaminants in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Principle of the Method

The protocol involves the extraction of **homosalate** from the complex breast milk matrix, followed by cleanup to remove interfering substances, and subsequent quantification using LC-MS/MS. A stable isotope-labeled internal standard, such as **homosalate**-d4, is employed to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4]

Data Presentation

Table 1: Quantitative Data on **Homosalate** and Other UV Filters in Human Breast Milk

UV Filter	Detection Frequency (%)	Concentration Range (ng/g lipid weight)	Mean/Median Concentration (ng/g lipid weight)	Reference
Homosalate (HS)	85.2% (in total UV filters detected)	Data not specified	Data not specified	[3]
4-Methylbenzylidene camphor (4-MBC)	Detected	Data not specified	Data not specified	[3]
Octocrylene (OC)	Detected	Data not specified	Data not specified	[3]
Ethylhexyl methoxycinnamate (EHMC)	Detected	78-846 (total UV filters)	235 ± 120 (total UV filters)	[5]
2-(2-hydroxy-5-methylphenyl) benzotriazole (UV-P)	Detected	78-846 (total UV filters)	235 ± 120 (total UV filters)	[5]
Benzophenone-3 (BP-3)	24%	up to 779.9 ng/g milk	Data not specified	[6]

Note: Data for individual **homosalate** concentrations are limited in the reviewed literature. The data from Schlumpf et al. (2010) indicates a high detection frequency for UV filters as a group. [3] The data from Liu et al. (2022) provides a concentration range for total UV filters.[5] The study by Molins-Delgado et al. (2018) provides a maximum concentration for Benzophenone-3. [6]

Experimental Protocols

1. Sample Collection and Storage

- **Collection:** Collect human breast milk samples in clean, sterile polypropylene or glass containers.[6]
- **Volume:** A minimum of 5-10 mL of milk is recommended for analysis.
- **Storage:** Immediately after collection, freeze the samples at -20°C or lower to prevent degradation of the analyte.[5] For long-term storage, -80°C is preferable.

2. Sample Preparation: Extraction and Cleanup

This protocol describes a liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) cleanup, a common approach for isolating lipophilic compounds from complex biological matrices.

- **Materials:**
 - **Homosalate** analytical standard
 - **Homosalate-d4** (internal standard)
 - Acetonitrile (ACN), HPLC grade
 - n-Hexane, HPLC grade
 - Dichloromethane, HPLC grade
 - Methanol (MeOH), HPLC grade
 - Formic acid, LC-MS grade
 - Ultrapure water
 - Oasis HLB SPE cartridges (or equivalent)
 - Glass centrifuge tubes (15 mL)

- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- Procedure:
 - Thaw breast milk samples at room temperature.
 - Vortex the sample to ensure homogeneity.
 - Pipette 1 mL of the milk sample into a 15 mL glass centrifuge tube.
 - Spike the sample with a known amount of **homosalate**-d4 internal standard solution.
 - Add 5 mL of acetonitrile to the tube.
 - Vortex vigorously for 1 minute to precipitate proteins.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube.
 - To the remaining pellet, add 5 mL of n-hexane, vortex for 1 minute, and centrifuge again.
 - Combine the n-hexane supernatant with the previous acetonitrile supernatant.
 - Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of 50:50 (v/v) methanol/water.
 - SPE Cleanup:
 - Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
 - Load the reconstituted sample onto the SPE cartridge.

- Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
- Elute the **homosalate** with 5 mL of dichloromethane.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the final residue in 200 μ L of the mobile phase for LC-MS/MS analysis.

3. Analytical Methodology: LC-MS/MS

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- LC Parameters (example):
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Start with 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μ L.
- MS/MS Parameters (example):
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - **Homosalate**: Precursor ion (m/z) \rightarrow Product ion (m/z) (specific transitions to be optimized based on instrumentation).
 - **Homosalate-d4**: Precursor ion (m/z) \rightarrow Product ion (m/z) (specific transitions to be optimized based on instrumentation).

- Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.

4. Method Validation

The analytical method must be validated according to established guidelines for bioanalytical method validation. Key parameters to assess include:

- **Selectivity and Specificity:** Analyze blank milk samples from at least six different sources to ensure no endogenous interferences co-elute with **homosalate** or the internal standard.
- **Linearity and Range:** Prepare a calibration curve by spiking blank milk extract with known concentrations of **homosalate**. The curve should have at least six non-zero points and demonstrate a linear response ($r^2 > 0.99$) over the expected concentration range in samples.
- **Accuracy and Precision:** Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations (e.g., LLOQ, 3x LLOQ, mid-range, and 80% of ULOQ). Accuracy should be within $\pm 15\%$ ($\pm 20\%$ at the LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).^[7]
- **Lower Limit of Quantification (LLOQ):** The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
- **Matrix Effect:** Evaluate the ion suppression or enhancement caused by the breast milk matrix by comparing the response of **homosalate** in post-extraction spiked samples to that in a neat solution.
- **Recovery:** Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
- **Stability:** Assess the stability of **homosalate** in breast milk under various conditions:
 - **Freeze-thaw stability:** After three freeze-thaw cycles.
 - **Short-term stability:** At room temperature for at least 24 hours.^[7]

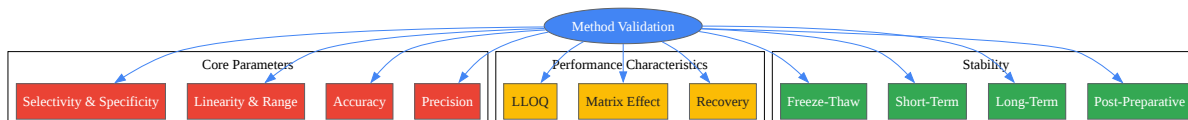
- Long-term stability: At the storage temperature (-20°C or -80°C) for a period exceeding the sample storage time.
- Post-preparative stability: In the autosampler for the expected duration of the analytical run.

Mandatory Visualization



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Caption: Experimental workflow for **homosalate** analysis in breast milk.



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Caption: Key parameters for bioanalytical method validation.

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